![molecular formula C10H17NO3 B6594044 3-Boc-1-methyl-6-oxa-3-azabicyclo[3.1.0]hexane CAS No. 897445-50-0](/img/structure/B6594044.png)

3-Boc-1-methyl-6-oxa-3-azabicyclo[3.1.0]hexane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

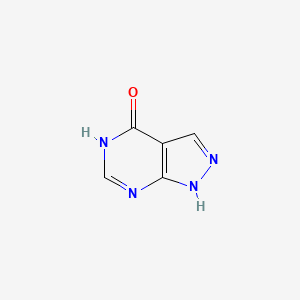

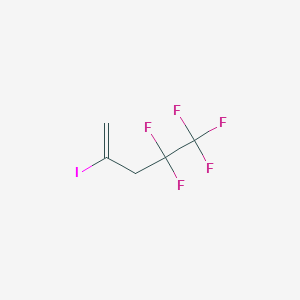

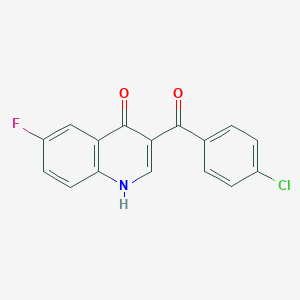

3-Boc-1-methyl-6-oxa-3-azabicyclo[3.1.0]hexane, also known as tert-butyl 1-methyl-6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate, is a chemical compound with the molecular formula C10H17NO3 . It has a molecular weight of 199.25 and appears as a pale-yellow to yellow-brown liquid .

Molecular Structure Analysis

The InChI code for 3-Boc-1-methyl-6-oxa-3-azabicyclo[3.1.0]hexane is 1S/C10H17NO3/c1-9(2,3)14-8(12)11-5-7-10(4,6-11)13-7/h7H,5-6H2,1-4H3 . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis

3-Boc-1-methyl-6-oxa-3-azabicyclo[3.1.0]hexane has a density of 1.2±0.1 g/cm3 . It has a boiling point of 252.7±33.0 °C at 760 mmHg . The compound has a flash point of 106.6±25.4 °C .科学的研究の応用

Synthesis and Chemical Properties

The chemical compound 3-Boc-1-methyl-6-oxa-3-azabicyclo[3.1.0]hexane is of significant interest in synthetic organic chemistry due to its unique structural features, which make it a valuable intermediate in the synthesis of various biologically active molecules and peptidomimetics. Research has demonstrated its application in the synthesis of constrained amino acids and peptidomimetic structures, highlighting its versatility in drug discovery and medicinal chemistry.

Synthesis of Azabicyclo Hexane Derivatives : The compound has been utilized in the synthesis of 2-azabicyclo[3.1.0]hexane derivatives through rearrangements and cyclopropanation reactions. These derivatives serve as key intermediates in the synthesis of pharmacologically active compounds, showcasing the compound's role in expanding the toolkit for medicinal chemistry (Adamovskyi et al., 2014).

Transition State Analog Synthesis : Another notable application is in the synthesis of transition state analogs for enzyme inhibition studies. The azabicyclo hexane core has been effectively employed to mimic the transition states of glycosyltransferases, aiding in the development of inhibitors with potential therapeutic applications (Young & Horenstein, 2004).

Cyclopropanation and Ring Expansion : Research also highlights its use in intramolecular reductive cyclopropanation of α-(N-allylamino)-substituted N,N-dialkylcarboxamides and carbonitriles, leading to the formation of bicyclic amines. This process underscores the compound's utility in generating novel bicyclic structures with potential for further functionalization in organic synthesis (Gensini et al., 2002).

Peptidomimetic Applications : The structure of 3-Boc-1-methyl-6-oxa-3-azabicyclo[3.1.0]hexane allows for its application in the synthesis of peptidomimetics, such as constrained dipeptide β-turn mimetics. These mimetics are crucial for the development of novel therapeutic agents, as they can mimic the biological activity of peptides with improved stability and bioavailability (Wang, Xiong, & Hruby, 2001).

作用機序

Target of Action

The primary targets of 3-Boc-1-methyl-6-oxa-3-azabicyclo[31Similar compounds have been found to act on various biological targets and are actively used in drug design .

Mode of Action

The exact mode of action of 3-Boc-1-methyl-6-oxa-3-azabicyclo[31It’s known that similar compounds can initiate a cascade reaction, which includes the formation of 3-abh with rupture of aromaticity, followed by electrophilic vinylation of enol ether .

Biochemical Pathways

The specific biochemical pathways affected by 3-Boc-1-methyl-6-oxa-3-azabicyclo[31Compounds with similar structures are often present in molecules capable of acting on various biological targets .

Result of Action

The molecular and cellular effects of 3-Boc-1-methyl-6-oxa-3-azabicyclo[31Similar compounds have been found to exhibit various biological activities, including inhibitory and anticancer effects .

特性

IUPAC Name |

tert-butyl 1-methyl-6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-9(2,3)14-8(12)11-5-7-10(4,6-11)13-7/h7H,5-6H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOLFDQYCYNSXEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CN(CC1O2)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Boc-1-methyl-6-oxa-3-azabicyclo[3.1.0]hexane | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B6593965.png)

![tert-Butyl 2'-oxo-1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[2,3-b]pyridine]-1-carboxylate](/img/structure/B6593973.png)

![[2-[2-[1-Bis(3,5-dimethylphenyl)phosphanylethyl]cyclopentyl]phenyl]-bis(3,5-dimethylphenyl)phosphane;cyclopentane;iron](/img/structure/B6594037.png)